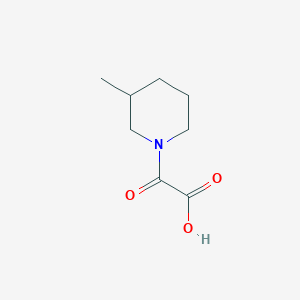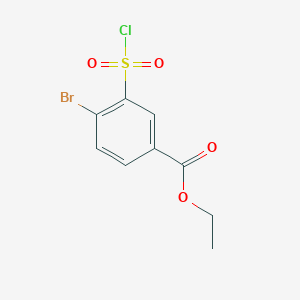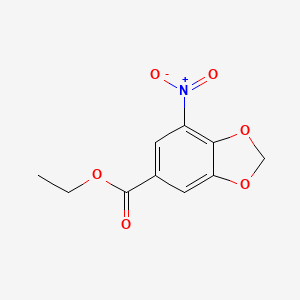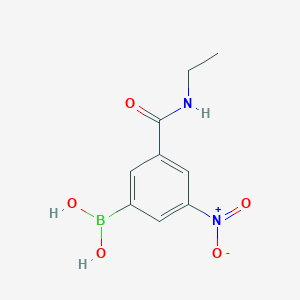
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
説明
Phenylboronic acids are a class of compounds that contain a phenyl group (C6H5-) and two hydroxyl groups attached to boron . They are commonly used in organic synthesis . The compound “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would likely have similar properties, with additional functional groups attached to the phenyl ring.
Molecular Structure Analysis
Phenylboronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital . The specific structure of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would depend on the positions and orientations of the ethylcarbamoyl and nitro groups on the phenyl ring.Chemical Reactions Analysis
Phenylboronic acids can participate in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The reactivity of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” could be influenced by the presence of the ethylcarbamoyl and nitro groups.Physical And Chemical Properties Analysis
Phenylboronic acids generally have a high boiling point and are soluble in most polar organic solvents . The specific physical and chemical properties of “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” would depend on the influence of the ethylcarbamoyl and nitro groups.科学的研究の応用
-
Chemical Structure Analysis The compound “3-(Ethylcarbamoyl)benzoic acid” has a complex structure that includes a total of 25 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group . Understanding the structure of this compound can help in various scientific fields, including chemistry and pharmaceuticals .
-
Molecularly Imprinted Polymers (MIPs) MIPs are synthetic receptors capable of selective molecular recognition. They are promising for achieving highly selective protein recognition . An MIP film for lysozyme was prepared by the copolymerization of a functional monomer possessing a modifiable disulfide bond, with acrylamide and N,N′-methylenebisacrylamide in the presence of lysozyme . After the removal of lysozyme, the disulfide bonds were cleaved by treatment with a reductant . This process could potentially involve “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” or similar compounds.
-
Chemical Structure Analysis The compound “3-(Ethylcarbamoyl)benzoic acid” has a complex structure that includes a total of 25 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), and 1 hydroxyl group . Understanding the structure of this compound can help in various scientific fields, including chemistry and pharmaceuticals .
-
Molecularly Imprinted Polymers (MIPs) MIPs are synthetic receptors capable of selective molecular recognition. They are promising for achieving highly selective protein recognition . An MIP film for lysozyme was prepared by the copolymerization of a functional monomer possessing a modifiable disulfide bond, with acrylamide and N,N′-methylenebisacrylamide in the presence of lysozyme . After the removal of lysozyme, the disulfide bonds were cleaved by treatment with a reductant . This process could potentially involve “3-(Ethylcarbamoyl)-5-nitrophenylboronic acid” or similar compounds.
Safety And Hazards
特性
IUPAC Name |
[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBAGEDRZQWROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657435 | |
| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylcarbamoyl)-5-nitrophenylboronic acid | |
CAS RN |
871332-79-5 | |
| Record name | B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
![2-[(Dimethylamino)methyl]-4-fluoroaniline](/img/structure/B1418566.png)

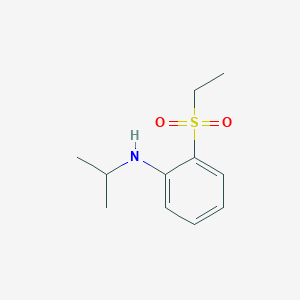
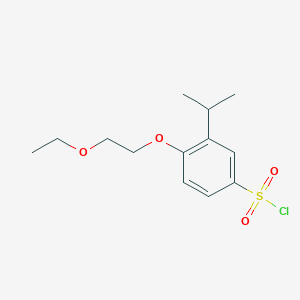
amine](/img/structure/B1418571.png)
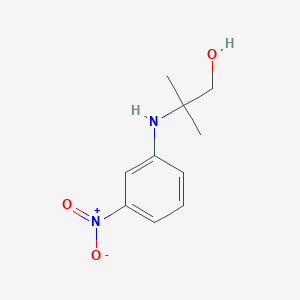
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
